sec-Hexyl Alcohol Phthalate
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Overview
Description
2-Hexan-2-yloxycarbonylbenzoic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a hexyl group and a benzoic acid moiety. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hexan-2-yloxycarbonylbenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with 2-hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent, such as hexylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid after hydrolysis. This method is advantageous for its ability to introduce the hexyl group directly onto the benzoic acid framework .
Industrial Production Methods
Industrial production of 2-Hexan-2-yloxycarbonylbenzoic acid often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hexan-2-yloxycarbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of hexanone or hexanal.
Reduction: Formation of hexanol.
Substitution: Formation of nitrobenzoic acid or halobenzoic acid derivatives
Scientific Research Applications
2-Hexan-2-yloxycarbonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hexan-2-yloxycarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid without the hexyl group.
Hexanoic acid: A straight-chain carboxylic acid without the aromatic ring.
2-Hexylbenzoic acid: Similar structure but lacks the ester linkage
Uniqueness
2-Hexan-2-yloxycarbonylbenzoic acid is unique due to its combination of an aromatic ring and a hexyl ester group. This structure imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in diverse chemical reactions. Its dual functional groups make it versatile for various applications in research and industry .
Biological Activity
Sec-Hexyl Alcohol Phthalate, commonly referred to as sec-hexyl phthalate, is a member of the phthalate family, which are esters of phthalic acid. These compounds are widely used as plasticizers in various consumer products. Understanding the biological activity of sec-hexyl phthalate is crucial due to its potential health impacts and environmental implications.
This compound is characterized by its chemical structure, which includes a hexyl alcohol moiety attached to the phthalate backbone. This structure contributes to its physical properties, including solubility and volatility, influencing its biological interactions.
Biological Activity Overview
The biological activity of sec-hexyl phthalate encompasses various effects on human health and ecological systems. Key areas of focus include:
- Toxicological Effects : Studies have shown that phthalates can act as endocrine disruptors, affecting hormonal balance and reproductive health.
- Antibacterial Properties : Some research indicates that certain phthalates exhibit antibacterial activity, although this varies significantly among different compounds within the family.
- Developmental and Reproductive Toxicity : Animal studies have linked exposure to phthalates with adverse developmental outcomes, particularly in reproductive systems.
Toxicological Profile
The toxicological profile of sec-hexyl phthalate includes several critical findings:
Case Study 1: Endocrine Disruption
A comprehensive review highlighted that exposure to various phthalates, including sec-hexyl phthalate, was associated with altered testosterone levels in male rodents. This disruption is linked to potential reproductive toxicity, raising concerns for human health implications.
Case Study 2: Antibacterial Properties
Research conducted on the antibacterial activity of phthalates revealed that some derivatives exhibit significant inhibition against pathogenic bacteria. For instance, a study found that sec-hexyl phthalate showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations .
Research Findings
Recent studies have focused on the metabolic pathways and mechanisms of action for sec-hexyl phthalate:
- Metabolism : Sec-hexyl phthalate is metabolized into monoesters which are believed to be responsible for its biological effects. These metabolites can interact with various cellular receptors, influencing cellular signaling pathways.
- Cellular Impact : In vitro studies demonstrated that exposure to sec-hexyl phthalate can lead to oxidative stress and apoptosis in mammalian cells, indicating potential cytotoxic effects at higher concentrations .
Properties
IUPAC Name |
2-hexan-2-yloxycarbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-4-7-10(2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHLWYSOOMXQBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.